DeFS Reactivity: Dual-Pathway Activation vs. Single-Pathway Constraint in Azetidine-3-sulfonyl Fluoride
3-Hydroxyazetidine-1-sulfonyl fluoride, analogous to other N-linked ASFs, engages in both the defluorosulfonylation (deFS) and SuFEx reaction channels. This is in contrast to the C-linked isomer azetidine-3-sulfonyl fluoride. In the deFS pathway, the N-sulfonyl ASF structure allows thermal activation at 60 °C to generate a reactive azetidine carbocation intermediate [1]. This dual reactivity enables rapid diversification into amino-azetidine, sulfoximine, and phosphonate libraries. The C-linked isomer lacks this N-sulfonyl activation mode and primarily participates in SuFEx reactions, limiting its scope in deFS-based drug analog synthesis.
| Evidence Dimension | Number of accessible synthetic pathways |
|---|---|
| Target Compound Data | Two orthogonal pathways (deFS at 60 °C and SuFEx under anionic conditions). |
| Comparator Or Baseline | Azetidine-3-sulfonyl fluoride (CAS 1909305-42-5): One dominant pathway (SuFEx at sulfur). |
| Quantified Difference | The N-linked ASF platform provides one additional deFS pathway enabling carbon-centered functionalization. |
| Conditions | deFS: mild thermal conditions at 60 °C; SuFEx: anionic/nucleophilic conditions. Based on structural class behavior [1]. |
Why This Matters
Procurement of the N-linked isomer is non-negotiable for research programs requiring access to azetidine carbocation chemistry for late-stage diversification of drug candidates.
- [1] Symes, O. L., Ishikura, H., Begg, C. S., Rojas, J. J., Speller, H. A., Cherk, A. M., Fang, M., Leung, D., Croft, R. A., Higham, J. I., Huang, K., Barnard, A., Haycock, P., White, A. J. P., Choi, C., & Bull, J. A. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 146(51), 35377–35389. View Source
